5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Description
Properties
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPUHDSNMIONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=O)N12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656511 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41266-64-2 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Analysis
2.1. Spectroscopic Characterization
The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structures. Common methods include:
- IR Spectroscopy: Used to identify the presence of key functional groups.
- NMR Spectroscopy ($$^{1}$$H-NMR and $$^{13}$$C-NMR): Used to determine the arrangement and connectivity of atoms within the molecule.
- Mass Spectrometry (HRMS): Used to determine the molecular weight and elemental composition of the synthesized compounds.
2.2. X-ray Crystallography
In some instances, X-ray crystallography is employed to definitively confirm the structure of the synthesized compounds, providing detailed information on bond lengths, bond angles, and overall molecular geometry.
Data Tables
Table 1: Phase I data of synthesized Triazolopyrimidines in the MES in mice (IP)
| Compound | R | MES (100 mg/Kg) |
|---|---|---|
| 3a | -C2H5 | 0/6 |
| 3b | -C3H7 | 0/6 |
| 3c | -C4H9 | 1/6 |
| 3d | -C5H11 | 2/6 |
| 3e | -C6H13 | 2/6 |
| 3f | -C7H15 | 6/6 |
| 3g | -C8H17 | 4/6 |
| 3h | -C12H25 | 3/6 |
| 3i | -C14H29 | 0/6 |
| 5a | -C6H4(p-F) | 0/6 |
| 5b | -C6H4(o-Cl) | 0/6 |
| 5c | -C6H4(m-Cl) | 0/6 |
| 5d | -C6H4(p-Cl) | 0/6 |
| 5e | -C6H3(2,4-Cl2) | 0/6 |
| 5f | -C6H4(p-Br) | 0/6 |
| 5g | -C6H4(o-CH3) | 0/6 |
| 5h | -C6H4(m-CH3) | 0/6 |
| 5i | -C6H4(p-CH3) | 0/6 |
| 5j | -C6H4(o-OCH3) | 0/6 |
Table 2: Spectroscopic data for a synthesized compound
| Data | Value |
|---|---|
| m.p. | 222°C (dioxane) |
| IR | νmax 2183, 2144, 1701 cm-1 |
| $$^{1}$$H NMR | δH 6.60 (s, 1H, ArH), 7.01–7.32 (m, 10H, ArH), 7.42 (d, 1H, ArH) |
| Elemental Analysis | Calcd for C22H19N5O2 (385.43) C, 68.56; H, 4.97; N, 18.17. Found: C, 68.38; H, 4.69; N, 18.00%. |
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazolopyrimidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles and electrophiles under conditions such as heating or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7) and showed significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in oncology .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated against a range of bacterial strains and fungi.
- Data Table : Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent .
Neuropharmacology
There is emerging evidence supporting the role of this compound in neuropharmacology. Preliminary studies indicate that it may possess neuroprotective effects.
- Case Study : A study demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, highlighting its potential for treating neurodegenerative diseases .
Agricultural Chemistry
The compound's unique structure also makes it a candidate for agricultural applications, particularly as a plant growth regulator or pesticide.
Mechanism of Action
The mechanism of action of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., ketone, sulfonamide) enhance stability and receptor binding .
- Aryl substituents (e.g., pyridyl, hydroxyphenyl) improve antimicrobial and cytotoxic activities .
- Methyl groups at positions 5 and 7 are critical for maintaining planar geometry, facilitating π-π stacking in biological targets .
Antibacterial Activity
- 5,7-Dimethyl-3-(4′-pyridyl)triazolo[4,3-a]pyrimidine (3k) : Exhibits MIC of 10 µg/mL against Bacillus subtilis, Escherichia coli, and Salmonella typhi, outperforming commercial antibiotics like ampicillin .
- Thiol Derivatives : Lower activity compared to oxo analogs, suggesting the ketone group is crucial for bacterial membrane penetration .
Antitumor Activity
- Pyridotriazolopyrimidinones: Compounds like 3-(quinolin-3-yl)-5,7-dimethyl derivatives show IC₅₀ values of 8–12 µM against MCF-7 and HepG2 cell lines, comparable to doxorubicin .
- Triazolo[4,3-a]pyrimidine sulfonamides : Derivatives with piperidinylsulfonyl groups (e.g., compound 13f) inhibit tumor growth via topoisomerase II inhibition .
Antihypertensive Activity
- 5,7-Dimethyltriazolo[4,3-a]pyrimidine carboxamides : Reduce systolic blood pressure by 25–30% in hypertensive rat models, comparable to captopril .
Herbicidal Activity
Key Derivatives and Modifications
- Sulfonamide Derivatives: Introduce piperidinyl or thiomorpholino groups for enhanced antitumor activity .
- Hydrazone and Oxadiazole Derivatives : Improve DNA binding and photocleavage capabilities, relevant for anticancer applications .
Biological Activity
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 176.18 g/mol. The compound's structure includes a triazole ring fused with a pyrimidine moiety, which is known to influence its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a comparative study highlighted the effectiveness of similar compounds in inducing apoptosis in lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines.
- Table 1: Antiproliferative Activity of Triazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6n | A549 | 5.9 |
| 6n | SW-480 | 2.3 |
| 6n | MCF-7 | 5.65 |
| Cisplatin | A549 | 15.37 |
| Cisplatin | SW-480 | 16.1 |
| Cisplatin | MCF-7 | 3.2 |
The compound 6n demonstrated superior cytotoxicity compared to Cisplatin across the tested cell lines, indicating its potential as an effective anticancer agent .
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. In particular, compound 6n was shown to induce early and late apoptotic events in a dose-dependent manner in the A549 cell line. Flow cytometry analysis revealed that concentrations of 10 µM and above resulted in significant apoptotic cell death .
Antimicrobial Activity
In addition to anticancer properties, triazolopyrimidine derivatives have been investigated for their antimicrobial effects. Certain studies have reported promising results against various bacterial strains and fungi. The selectivity index (SI) for these compounds suggests a favorable therapeutic window compared to conventional antibiotics.
Case Studies
One notable case study involved the evaluation of a series of synthesized triazolopyrimidine derivatives against Leishmania spp., where IC50 values were determined to assess their efficacy as potential antileishmanial agents. The complexes formed between these derivatives and metal ions showed enhanced activity compared to the free ligands .
Discussion
The biological activity of this compound and its derivatives underscores their potential in drug development. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring can significantly enhance antiproliferative activity. Furthermore, the presence of electron-withdrawing groups has been shown to improve efficacy against certain cancer cell lines.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one?
Answer:
A modified one-pot three-component synthesis can be employed, adapting protocols from triazolo[4,3-a]pyrimidine derivatives ( ). For example:
- Step 1: React 5-amino[1,2,4]triazole with dimethyl acetylenedicarboxylate in ethanol under acidic catalysis (e.g., p-TsOH·H₂O).
- Step 2: Introduce methyl groups at positions 5 and 7 via alkylation or substitution reactions.
- Step 3: Oxidative cyclization under reflux conditions (e.g., using iodine or H₂O₂) to form the triazole ring .
Key Parameters:
| Parameter | Optimal Condition |
|---|---|
| Catalyst | p-TsOH·H₂O (5 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 12–24 hours |
Basic: How can the structure of this compound be confirmed experimentally?
Answer:
Use a combination of spectral and analytical techniques:
- ¹H/¹³C NMR: Identify methyl protons (δ ~2.5 ppm for CH₃) and pyrimidine/triazole ring protons (δ ~7–9 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .
- Mass Spectrometry (MS): Verify molecular ion peak at m/z 207 (C₈H₁₀N₄O, calculated) .
- Melting Point: Compare with literature values (e.g., ~230–234°C for analogous compounds) .
Advanced: How can molecular docking (e.g., AutoDock Vina) optimize SAR studies for this compound?
Answer:
AutoDock Vina ( ) is ideal for predicting binding modes to biological targets (e.g., kinases, DNA):
- Grid Setup: Define a 20 × 20 × 20 Å box centered on the active site.
- Scoring Function: Use the default Vina scoring function (hybrid of force field and empirical terms).
- Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).
- Advanced Tip: Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
Advanced: How to resolve contradictions in experimental vs. computational spectral data?
Answer:
Contradictions may arise from tautomerism or solvent effects:
- Tautomer Analysis: Use DFT calculations (e.g., Gaussian) to compare energy levels of possible tautomers.
- Solvent Correction: Re-run NMR predictions with explicit solvent models (e.g., PCM in chloroform).
- Experimental Validation: Re-crystallize the compound and re-acquire spectra under controlled conditions .
Advanced: What strategies improve synthetic yield and purity for scaled-up research?
Answer:
- Catalyst Optimization: Test Brønsted acids (e.g., p-TsOH vs. H₂SO₄) for cyclization efficiency .
- Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reaction rate.
- Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/dioxane) .
Yield Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, p-TsOH | 65 | 95 |
| DMF, H₂SO₄ | 45 | 85 |
Basic: What biological assays are suitable for evaluating antiproliferative activity?
Answer:
- Cell Lines: Use MCF-7 (breast cancer) and HepG2 (liver cancer) with doxorubicin as a positive control .
- MTT Assay Protocol:
- Seed cells at 1 × 10⁴ cells/well in 96-well plates.
- Treat with compound (1–100 µM) for 48 hours.
- Add MTT reagent (0.5 mg/mL) and measure absorbance at 570 nm.
- Data Interpretation: Calculate IC₅₀ values using GraphPad Prism .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Modification Sites: Vary substituents at positions 5, 7, and the triazole ring.
- Key Derivatives:
- 5-NO₂/7-Cl: Test electron-withdrawing effects on binding.
- 5-OCH₃/7-CH₃: Assess steric and hydrophobic interactions.
- Biological Testing: Compare IC₅₀ values against parent compound .
Basic: What storage conditions ensure compound stability?
Answer:
- Short-Term: Store in a desiccator at room temperature (20–25°C) .
- Long-Term: Seal under inert gas (N₂ or Ar) and refrigerate (4°C) to prevent oxidation.
- Stability Monitoring: Perform HPLC every 6 months to check degradation .
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Co-Solvents: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
- Prodrug Strategy: Synthesize ester or phosphate derivatives for enhanced aqueous solubility .
Advanced: What patent considerations exist for novel derivatives?
Answer:
- Prior Art Search: Review European Patent EP 3-ONE UND IHRE VERWENDUNG (), which covers substituted triazolopyrimidines.
- Novelty Criteria: Ensure derivatives have unique substituents (e.g., 5,7-dimethyl) not claimed in existing patents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
